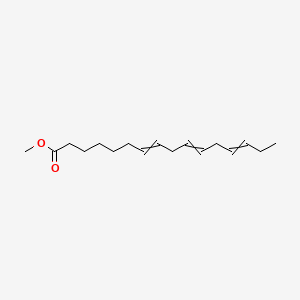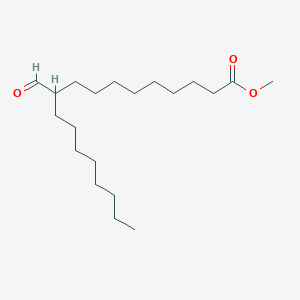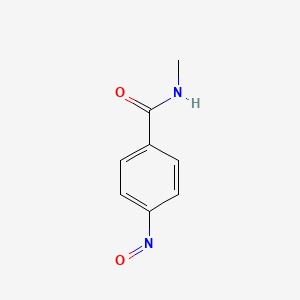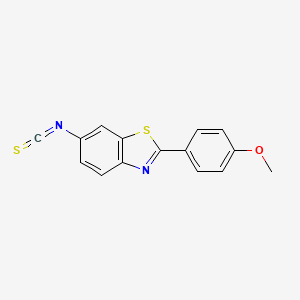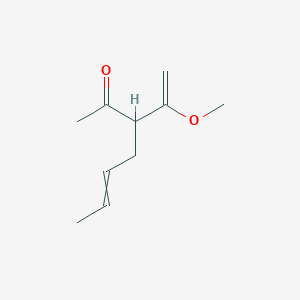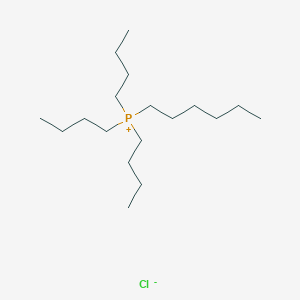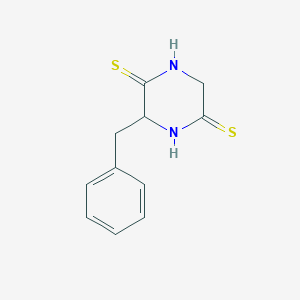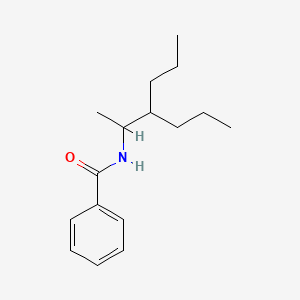
N-(3-Propyl-2-hexyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Propyl-2-hexyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This compound is characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 3-propyl-2-hexyl chain. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Propyl-2-hexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Propyl-2-hexyl)benzamide can undergo various chemical reactions, including:
Reduction: Amides can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: Benzoic acid and the corresponding amine.
Reduction: Primary amine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(3-Propyl-2-hexyl)benzamide has several applications in scientific research:
Pharmaceuticals: Benzamide derivatives are widely used in the synthesis of therapeutic agents, including antidiarrheal, analgesic, and local anesthetic drugs.
Agriculture: Used as intermediates in the synthesis of agrochemicals.
Industrial Chemistry: Employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Propyl-2-hexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The stability and planarity of the amide group, due to resonance stabilization, play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-ethylbenzamide: A derivative with an ethyl group attached to the nitrogen atom.
N,N-dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
N-(3-Propyl-2-hexyl)benzamide is unique due to its specific substitution pattern, which can impart distinct physical and chemical properties compared to other benzamide derivatives. The presence of the 3-propyl-2-hexyl chain can influence its solubility, reactivity, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
52030-09-8 |
|---|---|
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-(3-propylhexan-2-yl)benzamide |
InChI |
InChI=1S/C16H25NO/c1-4-9-14(10-5-2)13(3)17-16(18)15-11-7-6-8-12-15/h6-8,11-14H,4-5,9-10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
WTVMFODXCZMRAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(C)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


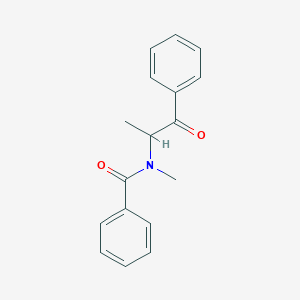
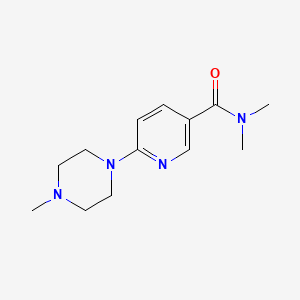
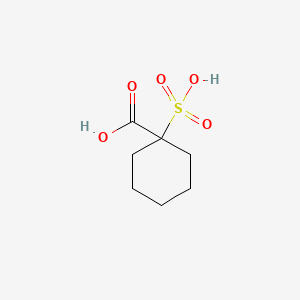
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
